ELQ-300, chemically named 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one, is a synthetic compound belonging to the 4(1H)-quinolone-3-diarylether class of molecules. [, , , ] Initially investigated for its antimalarial properties, ELQ-300 exhibits potent and selective inhibition against the mitochondrial cytochrome bc1 complex of the Plasmodium parasite. [, , , ] This mechanism of action has established ELQ-300 as a promising candidate for malaria research, specifically targeting both liver and blood stages of the parasite lifecycle, including gametocytes, zygotes, and ookinetes, which are crucial for disease transmission. [, ]
Synthesis Analysis
Original Synthesis: Early methods involved multiple steps with limitations, including the use of toxic heavy metals, harsh conditions, and low yields. []
Improved Synthesis: Subsequent routes focused on improving efficiency and scalability. One approach involved the reaction of a substituted β-keto ester (formed via Ullmann reaction and acylation) with aniline using a Conrad-Limpach reaction. [] This method was advantageous due to its relatively short length (5 steps), avoidance of palladium and chromatographic separation, and suitability for large-scale production. []
Metal-Free Arylation: Another strategy utilized hypervalent diaryliodonium salts for a clean and efficient arylation of ethyl acetoacetate under mild, metal-free conditions. [] This method offered a direct approach to synthesizing ELQ-300 and highlighted the versatility of diaryliodonium salts in organic synthesis. []
Molecular Structure Analysis
ELQ-300 consists of a central quinolone ring system decorated with various substituents. [, , , ] The key structural features include:
Mechanism of Action
ELQ-300 exerts its antimalarial effect by inhibiting the cytochrome bc1 complex, a key enzyme in the mitochondrial electron transport chain of Plasmodium parasites. [, , , ]
Target Inhibition: ELQ-300 binds to the Qi site of the cytochrome bc1 complex, disrupting electron transfer and ultimately inhibiting ATP synthesis. [, , ] This inhibition leads to a cascade of downstream effects, ultimately resulting in parasite death. []
Dual-Site Inhibition: Interestingly, ELQ-400, a closely related analog, exhibits a unique mechanism by targeting both the Qo and Qi sites of the cytochrome bc1 complex. [] This dual-site inhibition mechanism makes it effective against parasites resistant to either Qo or Qi site inhibitors and presents a promising strategy for overcoming drug resistance. []
Physical and Chemical Properties Analysis
ELQ-300 exhibits specific physicochemical properties that influence its development as an antimalarial agent. [, ]
Solubility: ELQ-300 possesses relatively poor aqueous solubility, posing challenges for formulation and delivery. [, ] To overcome this, researchers have investigated prodrug strategies and formulation techniques like spray-dried dispersions (SDDs) and self-emulsifying drug delivery systems (SEDDS) to enhance its solubility and bioavailability. [, ]
Crystallinity: The high crystallinity of ELQ-300 is another factor contributing to its poor solubility. [] Strategies to overcome this limitation often involve converting ELQ-300 into an amorphous form, which generally exhibits higher solubility.
Applications
Investigate the essentiality of the cytochrome bc1 complex in Plasmodium parasites: Studies using ELQ-300 have confirmed the cytochrome bc1 complex as a viable drug target. []
Study drug resistance mechanisms: ELQ-300 and its analogs have been instrumental in understanding the development of resistance to antimalarial drugs targeting the cytochrome bc1 complex. [, , ]
Develop novel drug combinations: Research exploring synergistic effects between ELQ-300 and other antimalarials, such as atovaquone, demonstrates its potential for combination therapies to enhance efficacy and combat drug resistance. [, ]
Comparative Parasitology: ELQ-300's activity extends beyond Plasmodium species. It has shown in vitro efficacy against Babesia and Theileria parasites, highlighting its potential as a broad-spectrum antiparasitic agent. [, ] This finding underscores the importance of investigating ELQ-300's efficacy against other apicomplexan parasites, which could lead to new therapeutic avenues for treating related diseases.
Future Directions
Drug Delivery and Formulation: Continued optimization of drug delivery systems, such as SDDs and SEDDS, to enhance solubility, bioavailability, and ultimately therapeutic efficacy. []
Prodrugs: Further exploration and development of prodrug strategies, like ELQ-331, to improve pharmacokinetic properties and potentially achieve single-dose cures. [, , , ]
Related Compounds
Atovaquone (ATV)
Compound Description: Atovaquone (ATV) is a clinically approved antimalarial drug known to inhibit the quinol oxidase (Qo) site of the cytochrome bc1 complex (cyt bc1) in Plasmodium parasites. [, , ] It is commercially available in combination with proguanil under the brand name Malarone®. [, ] ATV effectively targets the blood stages of malaria infection but faces limitations due to the rapid emergence of drug resistance. [, ]
Relevance: Atovaquone is structurally distinct from ELQ-300 but shares the same target within the parasite. [, ] While atovaquone acts on the Qo site of the cyt bc1 complex, ELQ-300 preferentially inhibits the Qi site. [, ] This difference in binding sites makes ELQ-300 effective against atovaquone-resistant parasite strains, suggesting its potential as an alternative treatment option or a partner drug for combination therapies. [, , ]
ELQ-331 (MMV-167)
Compound Description: ELQ-331 is an alkoxycarbonate ester prodrug of ELQ-300. [, , ] Designed to overcome the poor aqueous solubility and high crystallinity of ELQ-300, ELQ-331 exhibits improved physicochemical and metabolic properties. [] It is converted to ELQ-300 in vivo by host and parasite esterases. []
Relevance: ELQ-331 is designed to enhance the delivery and bioavailability of ELQ-300, making it more suitable for clinical development. [, , ]
ELQ-337
Compound Description: ELQ-337 is another bioreversible O-linked carbonate ester prodrug of ELQ-300. [] It was developed to address the limitations of ELQ-300 regarding its absorption and safety margin for clinical trials. []
Relevance: Similar to ELQ-331, ELQ-337 is designed to enhance the delivery and bioavailability of ELQ-300. [] Both prodrugs aim to improve the pharmacokinetic profile of ELQ-300, potentially leading to single-dose cures for malaria. []
Proguanil
Compound Description: Proguanil is an antimalarial drug that is often partnered with atovaquone in the drug Malarone®. [, , ]
Relevance: Proguanil is often used in combination therapies with cytochrome bc1 inhibitors, similar to ELQ-300. [, ] While atovaquone plus proguanil is a standard treatment, research shows that an ELQ-300 and proguanil combination may offer improved efficacy and potentially overcome emerging resistance issues. [, ]
Endochin
Compound Description: Endochin is a 4(1H)-quinolone derivative that served as the starting point for developing ELQ-300 and other related antimalarial compounds. [, , , ] While endochin itself showed potent antiplasmodial activity, its metabolic instability and rapid breakdown into inactive metabolites limited its clinical potential. []
Relevance: Endochin serves as the foundational structure for ELQ-300. [, , ] Medicinal chemistry efforts have focused on modifying the endochin scaffold to enhance its metabolic stability and improve its drug-like properties, ultimately leading to the discovery of ELQ-300. [, ]
P4Q-391
Compound Description: P4Q-391 is another promising antimalarial compound belonging to the 4(1H)-quinolone class. [, , ] Like ELQ-300, P4Q-391 emerged from the optimization efforts focused on endochin derivatives. [, , ] It exhibits potent activity against various stages of the malaria parasite, including those responsible for transmission. [, , ]
Relevance: P4Q-391 represents a structurally similar compound to ELQ-300 and shares the same molecular target. [, , ] Both compounds demonstrate potent antimalarial activity and highlight the potential of the 4(1H)-quinolone class for developing new treatments. [, , ] Their development underscores the importance of optimizing lead structures to overcome limitations and achieve desired drug profiles. [, , ]
ELQ-400
Compound Description: ELQ-400 is a 4(1H)-quinolone derivative demonstrating potent antimalarial activity. [] Unlike other ELQ compounds that show selectivity for either the Qo or Qi site of the cytochrome bc1 complex, ELQ-400 exhibits a unique dual-site inhibition mechanism. []
Relevance: ELQ-400 expands the potential of the ELQ series by targeting both Qo and Qi sites of the bc1 complex, setting it apart from ELQ-300, which primarily inhibits the Qi site. [] This dual-site action could potentially reduce the risk of drug resistance development, making it an intriguing candidate for further investigation. []
Other ELQ compounds:
The papers mention a series of ELQ compounds with varying structural modifications. These compounds were used to investigate the structure-activity relationships and to understand how subtle changes in their structures influence their selectivity for the Qo or Qi site of the cyt bc1 complex. [, ]
Relevance: This series of compounds underscores the versatility of the 4(1H)-quinolone scaffold for developing antimalarial agents and highlights the importance of exploring chemical modifications to fine-tune their activity and target selectivity. [, ] These compounds help researchers understand the structural features necessary for optimal activity against different parasite life cycle stages and potential resistance mechanisms. [, ] These findings contribute to the rational design of next-generation antimalarials with improved efficacy and resistance profiles. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Deglymidodrine is an aromatic ether that is 1,4-dimethoxybenzene which is substituted at position 2 by a 2-amino-1-hydroxyethyl group. The immediate and active metabolite of midrodine, it is a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity. Midrodine is used (generally as its hydrochloride salt) as a prodrug for deglymidodrine, which acts as a peripheral vasoconstrictor in the treatment of certain hypotensive states. It has a role as an alpha-adrenergic agonist, a sympathomimetic agent and a vasoconstrictor agent. It is an aromatic ether, a secondary alcohol and a primary amino compound.
Desidustat is a N-acyl-amino acid. Desidustat is under investigation in clinical trial NCT04012957 (Desidustat in the Treatment of Anemia in CKD). Desidustat is an orally bioavailable, hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor (HIF-PHI), with potential anti-anemic and anti-inflammatory activities. Upon administration, desidustat binds to and inhibits HIF-PH, an enzyme responsible for the degradation of transcription factors in the HIF family under normal oxygen conditions. This prevents HIF breakdown and promotes HIF activity. Increased HIF activity leads to an increase in endogenous erythropoietin production, thereby enhancing erythropoiesis. It also reduces the expression of the peptide hormone hepcidin, improves iron availability, and boosts hemoglobin (Hb) levels. HIF regulates the expression of genes in response to reduced oxygen levels, including genes required for erythropoiesis and iron metabolism. In addition, HIF 1-alpha (HIF1A) may play a role in reducing inflammation during acute lung injury (ALI) through HIF-dependent control of glucose metabolism in the alveolar epithelium.
Deslanoside is a cardenolide glycoside that is lanatoside C with the acetoxy group replaced by a hydroxy group. It has a role as an anti-arrhythmia drug, a cardiotonic drug, a metabolite and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a 14beta-hydroxy steroid, a 12beta-hydroxy steroid, a cardenolide glycoside and a tetrasaccharide derivative. Deacetyllanatoside C. A cardiotonic glycoside from the leaves of Digitalis lanata. Deslanoside is a natural product found in Digitalis viridiflora, Digitalis purpurea, and other organisms with data available.
Desloratadine is loratadine in which the ethoxycarbonyl group attached to the piperidine ring is replaced by hydrogen. The major metabolite of loratidine, desloratadine is an antihistamine which is used for the symptomatic relief of allergic conditions including rhinitis and chronic urticaria. It does not readily enter the central nervous system, so does not cause drowsiness. It has a role as a H1-receptor antagonist, an anti-allergic agent, a cholinergic antagonist and a drug metabolite. Desloratadine is a second generation, tricyclic antihistamine that which has a selective and peripheral H1-antagonist action. It is the active descarboethoxy metabolite of loratidine (a second generation histamine). Desloratidine has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system. Desloratadine is a Histamine-1 Receptor Antagonist. The mechanism of action of desloratadine is as a Histamine H1 Receptor Antagonist. Desloratadine is a natural product found in Bos taurus with data available. Desloratadine is a long-acting piperidine derivate with selective H1 antihistaminergic and non-sedating properties. Desloratadine diminishes the typical histaminergic effects on H1-receptors in bronchial smooth muscle, capillaries and gastrointestinal smooth muscle, including vasodilation, bronchoconstriction, increased vascular permeability, pain, itching and spasmodic contractions of gastrointestinal smooth muscle. Desloratadine is used to provide symptomatic relieve of allergic symptoms. See also: Desloratadine; pseudoephedrine sulfate (component of).
Deslorelin, a nonapeptide of molecular weight 1.3 kDa, is a potent synthetic leutinizing hormone releasing hormone (LHRH) agonist. Deslorelin acetate is a synthetic nonapeptide analog of the hypothalamic decapeptide hormone gonadorelin (LH-releasing hormone). Its amino acid sequence varies from that of gonadorelin by having D-Trp at position 6 in place of Gly and terminates at position 9 with proethylamide in place of Gly-NH2. Like gonadorelin, deslorelin stimulates secretion of LH and FSH from the pituitary gland. At high doses, it causes downregulation of GnRH receptors at the pituitary gland, thereby inhibiting production and release of gonadotropins (LH and FSH). Depending on the experimental system used, deslorelin is approximately 30 (range, 10 to 100) times as potent as gonadorelin. Deslorelin has potential therapeutic application in the treatment of endometriosis, uterine fibroids, and cancers of the breast and prostate. The pulmonary route offers a number of advantages including large surface area (∼100 m2), ample blood supply, and avoidance of hepatic first-pass metabolism.
2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999) 2-hydroxy-4-(methylthio)butanoic acid is a thia fatty acid. 2-Hydroxy-4-(methylthio)butyric acid is a natural product found in Arabidopsis thaliana with data available.